5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid
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Overview
Description
The compound “5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoate” is a derivative of benzoic acid . It has a molecular weight of 270.64 . It is a powder at room temperature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H5ClF2O4S/c1-15-8(12)4-2-5(9)6(10)3-7(4)16(11,13)14/h2-3H,1H3 . This indicates the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 270.64 .Scientific Research Applications
Proton Exchange Membranes in Fuel Cells
5-Chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid plays a role in the development of proton exchange membranes for fuel cells. A study by Kim, Robertson, and Guiver (2008) outlines the synthesis of a new sulfonated side-chain grafting unit that utilizes a sulfonated compound and methoxy group-containing poly(arylene ether sulfone) for copolymerization. This process results in comb-shaped sulfonated polymers with high proton conductivity, indicating its potential as a valuable component in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Enhancing Organic Solar Cell Efficiency
The compound also finds application in modifying poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) for use in organic solar cells. Tan et al. (2016) describe the use of halobenzoic acids, including compounds similar to this compound, to significantly improve the conductivity of PEDOT:PSS. This modification leads to the development of highly efficient, ITO-free organic solar cells, highlighting the compound's relevance in advancing renewable energy technologies (Tan et al., 2016).
Protein Engineering and Biotherapeutics
A genetically encoded fluorosulfonyloxybenzoyl-l-lysine, which shares functional groups with this compound, has been developed for expansive covalent bonding of proteins through SuFEx chemistry. Liu et al. (2021) discuss how this approach enables covalent linking of proteins, both intra- and intermolecularly, expanding the possibilities for biochemical research, protein engineering, and the development of biotherapeutic agents (Liu et al., 2021).
Synthesis of Heterocyclic Scaffolds
The compound is also instrumental in the solid-phase synthesis of various heterocyclic scaffolds. Křupková et al. (2013) illustrate how 4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound with similarities to this compound, can be used as a multireactive building block for generating diverse libraries of heterocycles. This capability is crucial for drug discovery, demonstrating the compound's utility in medicinal chemistry (Křupková et al., 2013).
Polymer Electrolyte Membranes
Another application is found in the synthesis of polymer electrolyte membranes for fuel cells. Zhang et al. (2013) report on poly(phenylene ether)s with sulfonic acid groups via long alkyl side chains, where a similar synthesis route involving chloro and methoxy groups is employed. These materials exhibit excellent properties for use as proton exchange membranes, further emphasizing the compound's relevance in energy conversion and storage technologies (Zhang et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
5-chloro-4-fluorosulfonyl-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO5S/c1-15-6-3-7(16(10,13)14)5(9)2-4(6)8(11)12/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFBPUXJZFNDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955558-41-4 |
Source
|
Record name | 5-chloro-4-(fluorosulfonyl)-2-methoxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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